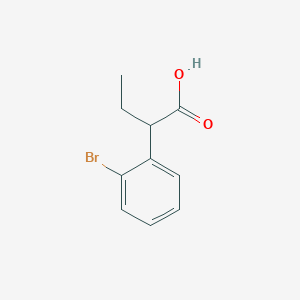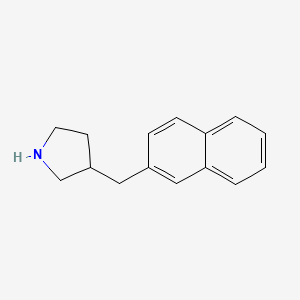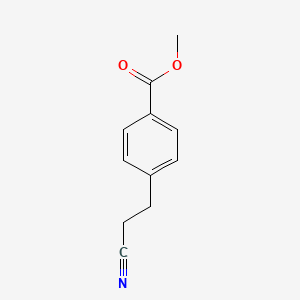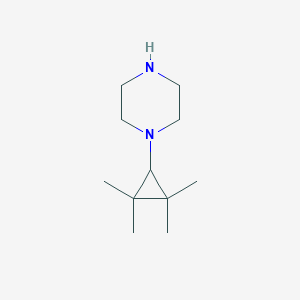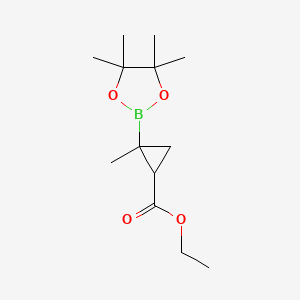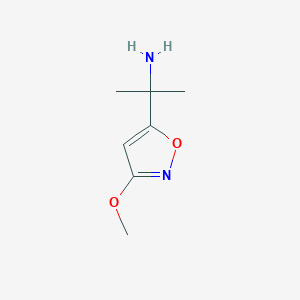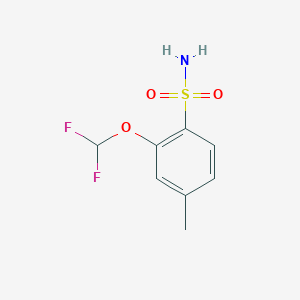
2-Difluoromethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonamide formation. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)-4-methylphenol. This intermediate is then subjected to sulfonamide formation using sulfonyl chloride and a suitable amine under basic conditions .
Analyse Chemischer Reaktionen
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
2-(trifluoromethoxy)-4-methylbenzene-1-sulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical and biological properties.
4-methylbenzene-1-sulfonamide: This compound lacks the difluoromethoxy group, making it less lipophilic and potentially less metabolically stable.
2-(difluoromethoxy)-4-chlorobenzene-1-sulfonamide: This compound has a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity
These comparisons highlight the unique properties of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide, particularly its enhanced lipophilicity and metabolic stability due to the presence of the difluoromethoxy group.
Eigenschaften
Molekularformel |
C8H9F2NO3S |
|---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-2-3-7(15(11,12)13)6(4-5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
YGGPCXDZVCHNNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


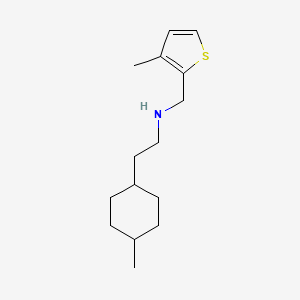
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)


![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
